

An In-depth Technical Guide to the Synthesis of Methiocarb Sulfoxide-d3

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Compound of Interest

Compound Name: Methiocarb sulfoxide-d3

Cat. No.: B15556200

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This technical guide provides a detailed overview of a feasible synthetic pathway for **Methiocarb sulfoxide-d3**, a crucial internal standard for analytical and pharmacokinetic studies. The synthesis is presented as a two-step process, commencing with the preparation of Methiocarb-d3, followed by its selective oxidation to the target molecule. This document outlines the necessary reagents, and experimental protocols, and includes visualizations of the chemical transformations and experimental workflow.

Core Synthesis Pathway

The synthesis of **Methiocarb sulfoxide-d3** is proposed to proceed via two key steps:

- **Synthesis of Methiocarb-d3:** This step involves the reaction of 4-methylthio-3,5-xyleneol with methyl-d3 isocyanate to form the deuterated carbamate, Methiocarb-d3.
- **Oxidation of Methiocarb-d3:** The subsequent step is the selective oxidation of the sulfide group in Methiocarb-d3 to a sulfoxide, yielding the final product, **Methiocarb sulfoxide-d3**.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the synthesis.

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
4-methylthio-3,5-xyleneol	4-(methylthio)-3,5-dimethylphenol	7379-51-3	C ₉ H ₁₂ OS	168.26
Methyl-d3 isocyanate	isocyanato(trideuterio)methane	20863-78-1	C ₂ D ₃ NO	60.07
Methiocarb-d3	(3,5-dimethyl-4-(methylthio)phenyl) (methyl-d3)carbamate	1581694-94-1	C ₁₁ H ₁₂ D ₃ NO ₂ S	228.33
Methiocarb sulfoxide-d3	(3,5-dimethyl-4-(methylsulfinyl)phenyl) (methyl-d3)carbamate	Not available	C ₁₁ H ₁₂ D ₃ NO ₃ S	244.33

Experimental Protocols

Step 1: Synthesis of Methiocarb-d3

This procedure is adapted from the general synthesis of carbamates from phenols and isocyanates.

Materials:

- 4-methylthio-3,5-xyleneol
- Methyl-d3 isocyanate
- Anhydrous toluene (or other inert aprotic solvent)
- Triethylamine (or other suitable base catalyst)
- Nitrogen gas atmosphere

- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- In a dry, nitrogen-flushed round-bottom flask, dissolve 4-methylthio-3,5-xyleneol (1 equivalent) in anhydrous toluene.
- Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the solution.
- With stirring, add methyl-d₃ isocyanate (1.05 equivalents) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
- After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- The solvent can be removed under reduced pressure.
- The crude Methiocarb-d₃ can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Step 2: Selective Oxidation of Methiocarb-d₃ to Methiocarb sulfoxide-d₃

This protocol is based on the selective oxidation of aryl sulfides to sulfoxides using hydrogen peroxide and acetic acid, a method known for its high selectivity and "green" credentials.^{[1][2]}

Materials:

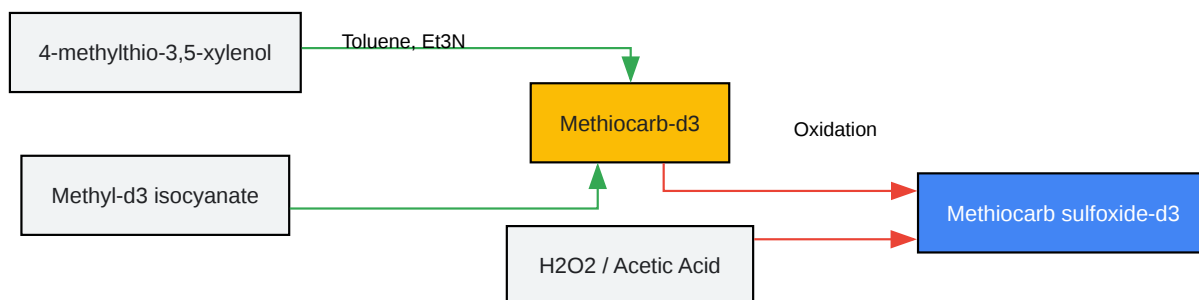
- Methiocarb-d₃
- Glacial acetic acid

- Hydrogen peroxide (30% aqueous solution)
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

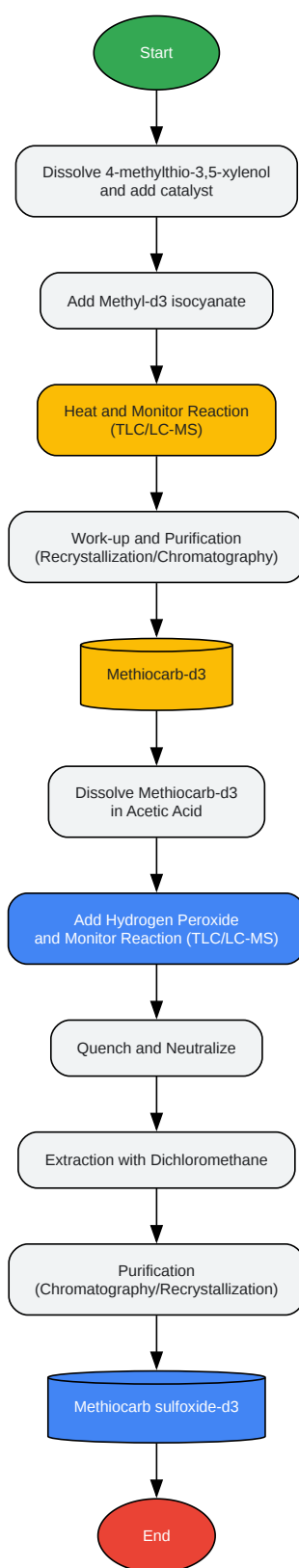
- Dissolve Methiocarb-d3 (1 equivalent) in glacial acetic acid in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acetic acid.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield the crude **Methiocarb sulfoxide-d3**.
- Purify the product by column chromatography on silica gel or by recrystallization to obtain the final, high-purity product.

Mandatory Visualizations



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Caption: Synthesis pathway of **Methiocarb sulfoxide-d3**.



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Caption: Experimental workflow for the synthesis.

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References

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